molecular formula C17H20N6O2 B2752899 (E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide CAS No. 477865-56-8

(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

Cat. No. B2752899
CAS RN: 477865-56-8
M. Wt: 340.387
InChI Key: JKGXYNBVLAWDIP-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

Triazole is a heterocyclic compound containing three nitrogen atoms in a five-membered ring and operates as isosteres of amide, ester, and carboxylic acid . There are two possible isomers of triazole, 1,2,3-triazoles and 1,2,4-triazoles .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific compound and conditions. For instance, the synthesis of certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves treating Schiff’s bases with ethyl chloroacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. In general, these compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its biological target. For example, some 1,2,4-triazole derivatives act as aromatase inhibitors, which can be useful in the treatment of breast cancer .

properties

IUPAC Name

N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-11-7-12(2)9-14(8-11)25-13(3)15-5-6-18-17-21-16(22-23(15)17)19-10-20-24-4/h5-10,13H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGXYNBVLAWDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/NOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

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